3-methoxy-4-(2-phenylethoxy)benzonitrile
Overview
Description
3-methoxy-4-(2-phenylethoxy)benzonitrile, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers at the Merck Research Laboratories in New Jersey, USA. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
3-methoxy-4-(2-phenylethoxy)benzonitrile acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, 3-methoxy-4-(2-phenylethoxy)benzonitrile reduces the excitatory effects of glutamate and may help to restore normal neurotransmitter balance in the brain.
Biochemical and Physiological Effects:
3-methoxy-4-(2-phenylethoxy)benzonitrile has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, improve learning and memory, and reduce drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-4-(2-phenylethoxy)benzonitrile in lab experiments is its selectivity for the mGluR5 receptor, which allows researchers to specifically target this receptor without affecting other neurotransmitter systems. However, one limitation is that 3-methoxy-4-(2-phenylethoxy)benzonitrile has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-methoxy-4-(2-phenylethoxy)benzonitrile. One area of interest is the development of more potent and selective mGluR5 antagonists for use in clinical settings. Another area of interest is the investigation of the potential therapeutic applications of 3-methoxy-4-(2-phenylethoxy)benzonitrile in other neurological and psychiatric disorders, such as autism spectrum disorder and traumatic brain injury. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3-methoxy-4-(2-phenylethoxy)benzonitrile and to identify potential biomarkers for monitoring its therapeutic effects.
Scientific Research Applications
3-methoxy-4-(2-phenylethoxy)benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders.
properties
IUPAC Name |
3-methoxy-4-(2-phenylethoxy)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-16-11-14(12-17)7-8-15(16)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTNQIPKAWZVBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(2-phenylethoxy)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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